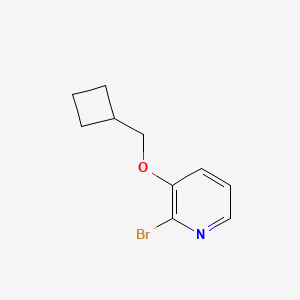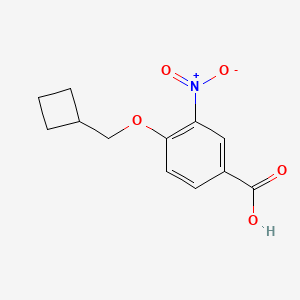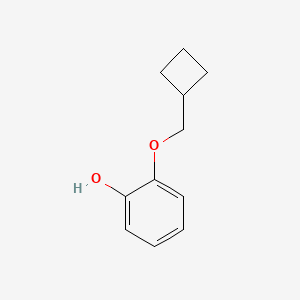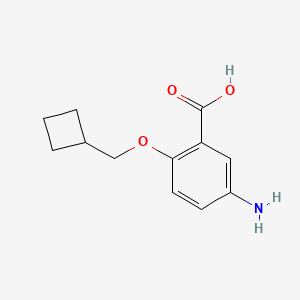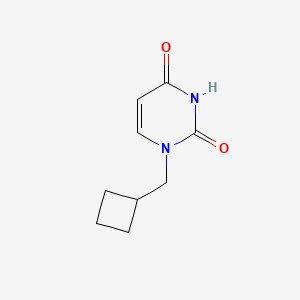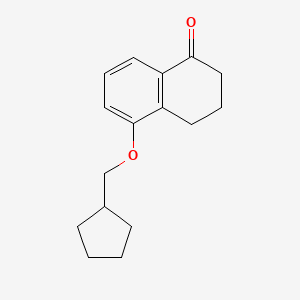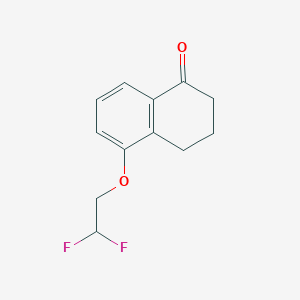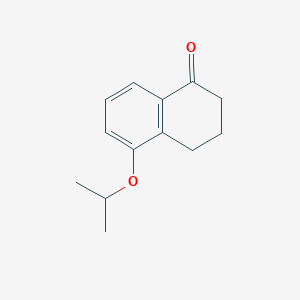![molecular formula C15H10O2 B7940646 3-([1,1'-Biphenyl]-4-YL)propiolic acid](/img/structure/B7940646.png)
3-([1,1'-Biphenyl]-4-YL)propiolic acid
Übersicht
Beschreibung
3-([1,1’-Biphenyl]-4-YL)propiolic acid: is an organic compound that features a biphenyl group attached to a propiolic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Propargyl Alcohol: One common method for preparing propiolic acid derivatives involves the oxidation of propargyl alcohol at a lead electrode.
Decarboxylation of Acetylenedicarboxylic Acid: Another method involves the decarboxylation of acetylenedicarboxylic acid.
Industrial Production Methods:
- The industrial production of propiolic acid derivatives typically involves the aforementioned synthetic routes, optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert propiolic acids into alkenes or alkanes, depending on the conditions and reagents used.
Substitution: Propiolic acids can participate in substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions:
Gold Catalysts: Gold-catalyzed reactions are common for propiolic acids, facilitating intermolecular reactions with alkenes to form various products.
Bromination: Propiolic acids can undergo bromination to form dibromoacrylic acid.
Hydrogen Chloride: Reaction with hydrogen chloride forms chloroacrylic acid.
Major Products:
α, β-Unsaturated δ-Lactones: Formed through gold-catalyzed [4 + 2] annulation reactions.
1,3-Dienes: Produced via enyne cross metathesis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Transition Metal Complexes: Propiolic acid derivatives are used as reagents in the synthesis of various transition metal complexes.
Ugi Post-Transformations: These derivatives are valuable in Ugi post-transformations to create highly functionalized organic compounds.
Biology and Medicine:
Antimicrobial Agents: Propiolic acid derivatives exhibit antimicrobial properties and are used in the development of antimicrobial agents.
Pharmaceutical Intermediates: These compounds serve as intermediates in the synthesis of pharmaceuticals with potential therapeutic applications.
Industry:
Corrosion Inhibitors: Propiolic acid derivatives are used as corrosion inhibitors for steel.
Food Preservatives: Some derivatives are employed as food preservatives due to their antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-([1,1’-Biphenyl]-4-YL)propiolic acid involves its interaction with molecular targets through its alkyne and carboxylic acid functional groups. These interactions can lead to various biochemical and chemical transformations, depending on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
4’-Propyl-[1,1’-biphenyl]-4-carbonitrile: This compound features a biphenyl group with a propyl and nitrile substituent.
Phenylpropiolic Acid: Another similar compound with a phenyl group attached to a propiolic acid moiety.
Uniqueness:
- The presence of the biphenyl group in 3-([1,1’-Biphenyl]-4-YL)propiolic acid provides unique steric and electronic properties, making it distinct from other propiolic acid derivatives. This uniqueness allows for specific interactions and applications that are not possible with simpler derivatives.
Eigenschaften
IUPAC Name |
3-(4-phenylphenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-7,9-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYPVLFGHHYWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
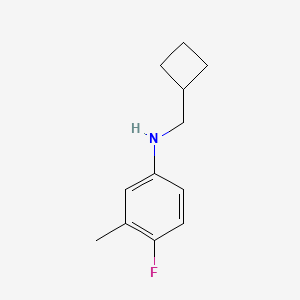
![(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine](/img/structure/B7940572.png)
![1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one](/img/structure/B7940576.png)
